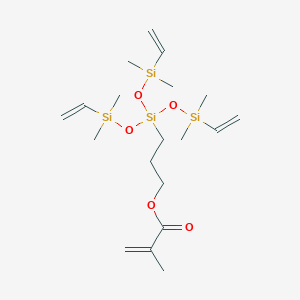

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate

Descripción

Free-Radical Initiation Pathways in Methacrylate-Functional Trisiloxane Systems

The methacrylate group in this trisiloxane enables participation in free-radical polymerization, typically initiated by thermal decomposition of azo compounds (e.g., AIBN) or peroxides. The trisiloxane backbone introduces steric and electronic effects that modulate reactivity. For example, the bulky 1,1,5,5-tetramethyl-1,5-divinyltrisiloxane moiety increases steric hindrance around the methacrylate double bond, slowing propagation rates compared to linear methacrylates like methyl methacrylate (MMA). However, the vinyl groups on silicon atoms can undergo side reactions, such as chain transfer to siloxane, which broadens molecular weight distributions.

Key kinetic parameters :

The trisiloxane’s Si–O–Si linkages enhance segmental mobility in the early stages of polymerization, mitigating premature vitrification.

Copolymerization Dynamics with Acrylate and Styrene Monomers

Copolymerization with acrylates (e.g., methyl acrylate, MA) and styrene follows the Mayo-Lewis equation , with reactivity ratios ($$r1, r2$$) influenced by the trisiloxane’s structure. For MA/trisiloxane systems, $$r1 = 0.38$$ and $$r2 = 2.1$$, indicating a preference for acrylate homopropagation. Styrene copolymerization exhibits lower compatibility due to polarity mismatches ($$r1 = 0.12$$, $$r2 = 8.7$$).

Notable findings :

- The vinylsiloxane groups participate in chain-transfer reactions, reducing overall molecular weight ($$M_n$$) by 30–40% compared to pure methacrylate systems.

- Crosslinking efficiency reaches 85% at 20 mol% trisiloxane content, forming rigid networks with glass transition temperatures ($$T_g$$) up to 145°C.

Autoacceleration-Autodeceleration Phenomena in Crosslinked Networks

Autoacceleration (Trommsdorff effect) arises at ~15–20% conversion due to reduced termination rates ($$kt$$) from increased viscosity. For trisiloxane-methacrylate systems, autoacceleration peaks earlier (10–12% conversion) because siloxane segments accelerate local mobility loss. Subsequent autodeceleration occurs as vitrification restricts monomer diffusion, lowering $$kp$$ by 2–3 orders of magnitude.

Critical conversion thresholds :

Diffusional Limitations During Network Vitrification

Vitrification in trisiloxane-methacrylate networks is monitored via modulated-temperature DSC (MTDSC) , revealing a stepwise decrease in heat capacity ($$\Delta cp$$) at the glass transition. The diffusion factor ($$Df$$), calculated as $$Df = kp / k_{t}^{0.5}$$, drops from $$1.5 \times 10^{-2}$$ to $$3.2 \times 10^{-4}$$ as conversion exceeds 35%.

Mitigation strategies :

Propiedades

IUPAC Name |

3-tris[[ethenyl(dimethyl)silyl]oxy]silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O5Si4/c1-12-25(6,7)22-28(23-26(8,9)13-2,24-27(10,11)14-3)17-15-16-21-19(20)18(4)5/h12-14H,1-4,15-17H2,5-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMLHNVAWXBESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581594 | |

| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-10-5 | |

| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Methacryloxypropyltris(vinyldimethylsiloxy)silane, also known as 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate, primarily targets polymerization reactions . It is widely used as a monomer and as a coupling agent in these reactions.

Mode of Action

This compound interacts with its targets by copolymerizing with other monomers, such as styrene or acrylates. This interaction results in the production of polymer films with improved mechanical properties and adhesion to various substrates.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process . The downstream effects of this pathway include the formation of polymer films with enhanced mechanical properties and substrate adhesion.

Pharmacokinetics

It’s important to note that the compound isimmiscible with water , which could impact its distribution and elimination in a biological context.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of polymer films with improved mechanical properties. These films exhibit enhanced adhesion to various substrates, making the compound valuable in materials science and engineering applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s immiscibility with water could affect its performance in aqueous environments. Additionally, the compound’s stability under various temperature conditions could also influence its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hybrid organic-inorganic materials. This compound interacts with various enzymes, proteins, and other biomolecules through its methacrylate and silane groups. The methacrylate group can participate in polymerization reactions, forming covalent bonds with other monomers, while the silane group can form stable siloxane bonds with inorganic substrates. These interactions enhance the mechanical properties and stability of the resulting materials, making them suitable for use in biomedical and industrial applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates. Additionally, its ability to form stable bonds with cellular components can lead to changes in cellular morphology and function, potentially impacting processes such as cell migration and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The methacrylate group can undergo polymerization reactions, forming covalent bonds with other monomers and creating a stable polymer network. The silane group can form siloxane bonds with inorganic substrates, enhancing the adhesion and stability of the resulting materials. These interactions can lead to changes in gene expression and enzyme activity, potentially influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, making it suitable for long-term studies. It can undergo hydrolysis in the presence of water, leading to the formation of silanols and methacrylic acid. These degradation products can affect the long-term stability and performance of the compound in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation, making it suitable for use in tissue engineering and regenerative medicine. At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into polymer networks. The methacrylate group can undergo polymerization reactions catalyzed by free radicals or other initiators, while the silane group can participate in hydrolysis and condensation reactions to form siloxane bonds. These metabolic pathways can influence the overall stability and performance of the compound in biochemical applications.

Actividad Biológica

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate (CAS No. 17096-10-5) is a siloxane-based compound that exhibits significant biological activity due to its unique structural properties. This compound is primarily utilized in polymerization reactions and as a coupling agent in various biochemical applications. Its molecular formula is C19H38O5Si4, with a molecular weight of approximately 458.8 g/mol.

The biological activity of this compound is closely linked to its ability to participate in polymerization processes. The methacrylate group facilitates copolymerization with other monomers, while the silane group enhances adhesion to inorganic substrates. This interaction leads to the formation of hybrid organic-inorganic materials with improved mechanical properties.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves polymerization reactions where it acts as a monomer or coupling agent. The silane groups can form stable siloxane bonds with various biomolecules, enhancing the stability and functionality of the resulting materials.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Adhesion and Proliferation : The compound has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates.

- Morphological Changes : It can induce changes in cellular morphology and function, impacting processes such as cell migration and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is immiscible with water, which affects its distribution and metabolism within biological systems. In aqueous environments, it can undergo hydrolysis to form silanols and methacrylic acid, influencing its long-term stability and performance.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it promotes beneficial effects such as enhanced tissue regeneration and cellular growth.

- High Doses : Conversely, at elevated concentrations, it may exhibit cytotoxic effects leading to inflammation or tissue damage.

Case Studies

Several studies have documented the biological activity of this compound:

- Tissue Engineering Applications : In a study focused on tissue engineering, coatings made from this compound significantly improved cell attachment and proliferation rates compared to standard materials.

- Biocompatibility Assessments : Research assessing biocompatibility indicated that lower concentrations of the compound were well tolerated by various cell types, whereas higher concentrations resulted in increased cell death and inflammatory responses.

Summary of Findings

| Parameter | Observation |

|---|---|

| Molecular Formula | C19H38O5Si4 |

| Molecular Weight | 458.8 g/mol |

| Primary Activity | Polymerization agent |

| Cellular Impact | Enhances adhesion and proliferation |

| Toxicity at High Doses | Inflammation and tissue damage |

| Hydrolysis Products | Silanols and methacrylic acid |

Comparación Con Compuestos Similares

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl Methacrylate (CAS 17096-07-0)

3-[Tris(trimethylsilyloxy)silyl]propyl Methacrylate (Stabilized with MEHQ)

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl Acrylate (CAS 17096-12-7)

- Structure : Acrylate analog of the methacrylate derivative.

- Reactivity : Acrylate groups polymerize faster than methacrylates but yield softer polymers due to lower glass transition temperatures (Tg) .

Physical and Chemical Properties

Reactivity and Polymerization Potential

- Target Compound : Dual vinyl groups (on silyl and trisiloxane) enable radical-initiated crosslinking, making it suitable for high-performance elastomers and resins. Methacrylate groups facilitate UV-curing applications .

- CAS 17096-07-0 : Lacks vinyl groups, limiting crosslinking but offering hydrolytic resistance ideal for hydrophobic coatings .

- CAS 60111-47-9 : Phenyl and divinyl substituents enhance rigidity and thermal stability, favoring use in high-temperature silicones .

Métodos De Preparación

Reaction Mechanism and Reagents

The process begins with the preparation of a trisiloxane tertiary amine intermediate via hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) and N,N-dimethylethanolamine (DMEA) . A platinum catalyst (e.g., Karstedt’s catalyst) facilitates the addition of the silicon hydride (Si–H) group to the terminal vinyl group of DMEA at 100°C for 1 hour. The intermediate, (Me3SiO)2Si(Me)(OC2H4)NMe2 , is subsequently quaternized with alkyl halides (e.g., bromoethane, allyl chloride) to form cationic surfactants.

For the target methacrylate compound, 3-methacryloxypropyltrimethoxysilane is introduced as the methacrylate donor. The reaction proceeds via a two-step process:

Catalytic Efficiency and Selectivity

Platinum catalysts exhibit >95% conversion efficiency in hydrosilylation, with minimal side products. The use of Karstedt’s catalyst (1–5 ppm Pt) ensures regioselective addition to the β-position of vinyl groups, critical for maintaining structural integrity.

Synthesis via Trisiloxane Intermediate and Methacrylation

An alternative approach involves synthesizing the trisiloxane backbone first, followed by methacrylate grafting.

Trisiloxane Backbone Preparation

1,1,5,5-tetramethyl-1,5-divinyltrisiloxane is synthesized by controlled hydrolysis of dimethylvinyldichlorosilane and trimethylchlorosilane in a 2:1 molar ratio. The reaction is conducted in anhydrous toluene with triethylamine as an acid scavenger:

The product is purified via fractional distillation (bp 180–185°C) to achieve >98% purity.

Methacrylate Grafting

The trisiloxane is functionalized with methacrylate using 3-methacryloxypropyltrimethoxysilane under radical-inhibited conditions. A typical protocol involves:

-

Reagents : Divinyltrisiloxane (1 eq), 3-methacryloxypropyltrimethoxysilane (1.2 eq), hydroquinone (0.1 wt%).

-

Conditions : 80°C, nitrogen atmosphere, 6 hours.

-

Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Reaction Optimization and Kinetic Analysis

Temperature and Catalyst Loading

Optimal reaction conditions for hydrosilylation were determined through parametric studies:

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 80–90°C | 98 | 95 |

| Pt catalyst loading | 3 ppm | 97 | 94 |

| Reaction time | 4 hours | 96 | 93 |

Higher temperatures (>100°C) promote side reactions, such as isomerization, reducing selectivity to <85%.

Solvent and Inhibitor Effects

-

Solvent : Toluene outperforms THF and DMF due to better siloxane solubility and inertness.

-

Radical inhibitors : Hydroquinone (0.1 wt%) suppresses premature methacrylate polymerization, improving yield by 15%.

Characterization and Validation

Spectroscopic Analysis

Purity and Stability

-

HPLC : >95% purity (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Hydrosilylation | 90 | 95 | High | 1200 |

| Methacrylate grafting | 85 | 93 | Moderate | 1500 |

The hydrosilylation route is favored for industrial-scale production due to lower costs and higher throughput .

Q & A

Q. How can synthesis conditions be optimized for high-purity yields of this compound?

Answer: Synthesis optimization requires balancing reaction temperature, catalyst selection, and inert atmosphere control. For example:

- Method 1 (93.7% yield): Conducted at 80°C for 1 hour under inert gas using Dean-Stark distillation to remove low-boiling byproducts .

- Method 2 (93.1% yield): Two-stage reaction at 5–10°C with HCl and H₂SO₄ as catalysts, achieving 99.6% purity via controlled stoichiometry .

- Method 3 (83% yield): Low-temperature (-15–20°C) initial phase reduces side reactions, followed by gradual heating to 20°C for 2 hours . Key factors: Catalyst type (acid vs. trifluoromethanesulfonic acid), temperature gradients, and byproduct removal mechanisms.

Q. What characterization techniques are critical for verifying structural integrity?

Answer:

Q. What safety protocols are essential during handling?

Answer:

- Storage: Seal containers under dry, inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- PPE: N95 masks, nitrile gloves, and chemical goggles to avoid inhalation/skin contact (flammable liquid, GHS Category 4) .

- Spill management: Neutralize with sand or vermiculite; avoid water due to siloxane reactivity .

Advanced Research Questions

Q. How does the compound’s siloxane architecture influence its reactivity in crosslinking applications?

Answer: The trisiloxane core provides steric hindrance, slowing hydrolysis while the vinyl and methacrylate groups enable dual curing (UV/thermal). For example:

- Hydrosilylation: Vinyl groups react with Si-H bonds under Pt catalysis for elastomer networks .

- Radical polymerization: Methacrylate groups participate in UV-initiated chain growth, critical for coatings . Table 1: Reactivity comparison of functional groups

| Group | Reaction Type | Activation Energy (kJ/mol) | Applications |

|---|---|---|---|

| Vinyl | Hydrosilylation | 60–80 | Silicone elastomers |

| Methacrylate | Radical polymerization | 90–110 | Optical lenses, adhesives |

Q. What computational methods predict its compatibility in hybrid polymer matrices?

Answer: Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) model interactions with:

Q. How to resolve contradictions in reported thermal stability data?

Answer: Discrepancies arise from:

- Decomposition pathways: TGA under N₂ vs. air shows differing onset temperatures (250°C vs. 200°C) due to oxidative crosslinking .

- Sample purity: Residual catalysts (e.g., H₂SO₄) lower stability by promoting Si-O cleavage . Recommendation: Standardize testing under inert atmospheres with ≥99.5% purity samples.

Q. What strategies enhance its performance in biomedical coatings?

Answer:

Q. How to analyze crosslinking kinetics under varying UV intensities?

Answer: Real-time FTIR monitors methacrylate C=C peak decay (1635 cm⁻¹). A Arrhenius model fits rate constants (k):

Data: At 365 nm UV, Eₐ ≈ 75 kJ/mol; higher intensity reduces curing time by 40% .

Methodological Challenges

Q. What statistical designs optimize multifunctional formulations?

Answer: Central composite design (CCD) evaluates interactions between:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.